molecular formula C20H27N3O2 B13874539 tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13874539
M. Wt: 341.4 g/mol
InChI Key: QLKZQONPQGKXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and an imidazole ring

Preparation Methods

The synthesis of tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction involving benzylamine and glyoxal.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used as a building block in the synthesis of more complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring, which may result in different biological activities and binding affinities.

    tert-butyl 4-(phenylamino)piperidine-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 4-(2-benzyl-1H-imidazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H27N3O2/c1-20(2,3)25-19(24)23-11-9-16(10-12-23)17-14-21-18(22-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,21,22)

InChI Key

QLKZQONPQGKXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.